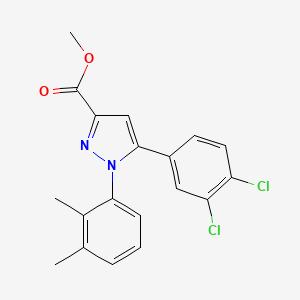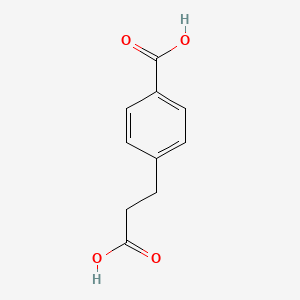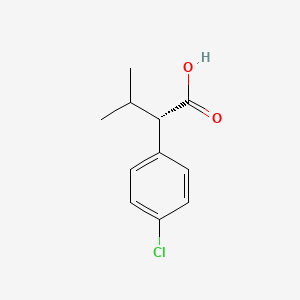
2-(2-Chlorophenyl)acetohydrazide
Descripción general
Descripción
2-(2-Chlorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol . The IUPAC name for this compound is 2-(2-chlorophenyl)acetohydrazide .
Molecular Structure Analysis
The InChI code for 2-(2-Chlorophenyl)acetohydrazide is1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . The Canonical SMILES for this compound is C1=CC=C(C(=C1)CC(=O)NN)Cl . Physical And Chemical Properties Analysis
2-(2-Chlorophenyl)acetohydrazide has a molecular weight of 184.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 184.0403406 g/mol . The topological polar surface area is 55.1 Ų . It has a heavy atom count of 12 . The compound is solid in physical form and has a melting point of 157 - 159 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Derivative Synthesis : 2-(2-Chlorophenyl)acetohydrazide derivatives have been synthesized for various scientific applications. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds from this derivative, showing significant lipase and α-glucosidase inhibition, indicating potential for therapeutic applications in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
- Spectroscopic Analysis : Polo-Cerón et al. (2021) focused on the synthesis and characterization of N-acylhydrazones, including derivatives of 2-(2-Chlorophenyl)acetohydrazide. They conducted extensive spectroscopic analysis to understand the structural and electronic properties of these compounds (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).
Antimicrobial and Biological Activities
- Antibacterial Properties : Various studies, such as Rehman et al. (2016), have investigated the antibacterial efficacy of 2-(2-Chlorophenyl)acetohydrazide derivatives. These compounds have shown moderate to significant inhibitory effects on different bacterial strains, suggesting their potential use in antibacterial treatments (Rehman, Rasool, Abbasi, & Siddiqui, 2016).
- Enzyme Inhibition : The derivatives of 2-(2-Chlorophenyl)acetohydrazide have been studied for their enzyme inhibition capabilities. For example, studies have shown their effectiveness in inhibiting lipase and α-glucosidase, highlighting their potential application in managing conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Yadav et al. (2015) explored the use of acetohydrazide derivatives, including 2-(2-Chlorophenyl)acetohydrazide, as corrosion inhibitors. Their study showed that these compounds effectively inhibit corrosion in metals, indicating their potential use in industrial applications (Yadav, Sinha, Kumar, Bahadur, & Ebenso, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-chlorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKCRBSHOIAZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369747 | |
| Record name | 2-(2-chlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)acetohydrazide | |
CAS RN |
22631-60-3 | |
| Record name | 2-(2-chlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide](/img/structure/B1363024.png)
![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)



![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)






